molecular formula C7H5ClN2O B1581962 2-Amino-6-chlorobenzoxazole CAS No. 52112-68-2

2-Amino-6-chlorobenzoxazole

Cat. No. B1581962
CAS RN: 52112-68-2
M. Wt: 168.58 g/mol
InChI Key: QDMXVLGVKMTTIT-UHFFFAOYSA-N
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Description

2-Amino-6-chlorobenzoxazole is a compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of benzoxazole derivatives, including 2-Amino-6-chlorobenzoxazole, often involves the use of 2-aminophenol with different aldehydes under various conditions . Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are commonly used .


Molecular Structure Analysis

The InChI code for 2-Amino-6-chlorobenzoxazole is 1S/C7H5ClN2O/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) .


Chemical Reactions Analysis

Benzoxazole synthesis often involves the reaction of 2-aminophenol with different aldehydes under various conditions . The use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts can influence the reaction .


Physical And Chemical Properties Analysis

2-Amino-6-chlorobenzoxazole is a solid substance with a molecular weight of 168.58 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Spectroscopic Studies

2-Amino-6-chlorobenzoxazole has been extensively studied using various spectroscopic techniques. Arjunan et al. (2011) conducted a comprehensive study using FTIR, FT-Raman, FT-NMR, and UV–Visible spectroscopy. The research focused on interpreting the spectra in terms of fundamental modes, combination and overtone bands. Density Functional Theory (DFT) was used for structural optimization, providing insights into molecular properties, vibrational frequencies, and the influences of the chlorine atom and amino group on the skeletal modes (Arjunan et al., 2011).

Synthesis and Characterization

Research on the synthesis and characterization of derivatives of benzoxazolone, including 5-chlorobenzoxazole formed through cyclization reactions with 2-amino-4-chlorophenol and urea, has been conducted by Ju Xiu-lian (2011). This study highlights the preparation of benzoxazolone derivatives using the Mannich reaction, contributing to the understanding of the chemical properties and potential applications of these compounds (Ju Xiu-lian, 2011).

Antibacterial Properties

Compounds derived from benzothiazoles, including 2-amino-6-chlorobenzoxazole, have been explored for their antibacterial properties. Mahmood-ul-hassan et al. (2002) studied the synthesis of Schiff bases from benzothiazoles and their Zn(II) chelates, analyzing their antibacterial effectiveness against pathogenic bacterial species such as Escherichia coli and Staphylococcus aureus (Mahmood-ul-hassan et al., 2002).

Corrosion Inhibition

The influence of substituted benzothiazoles, including 2-amino-6-chlorobenzothiazole, on corrosion in acid solutions has been a topic of research. Quraishi et al. (1996) investigated their inhibitive action on the corrosion of mild steel in hydrochloric acid, revealing that these compounds act as effective cathodic inhibitors and reduce hydrogen permeation through steel in acid solutions (Quraishi et al., 1996).

Derivatization Reagent

2-Chlorobenzoxazole, closely related to 2-amino-6-chlorobenzoxazole, has been used to prepare sodium benzoxazole-2-sulfonate, a reagent for forming fluorescent derivatives of amines and amino acids. Idowu and Adewuyi (1993) described its preparation and application in high-performance liquid chromatography (HPLC) with fluorescence or UV detection (Idowu & Adewuyi, 1993).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 2-Amino-6-chlorobenzoxazole are not mentioned in the search results, there is ongoing research into the synthesis and biological evaluation of benzoxazole derivatives . These compounds have potential applications in medicinal, pharmaceutical, and industrial areas .

properties

IUPAC Name

6-chloro-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMXVLGVKMTTIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200125
Record name Benzoxazole, 2-amino-6-chloro-
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Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-chlorobenzoxazole

CAS RN

52112-68-2
Record name 2-Amino-6-chlorobenzoxazole
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Record name Benzoxazole, 2-amino-6-chloro-
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Record name 52112-68-2
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Record name Benzoxazole, 2-amino-6-chloro-
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URL https://comptox.epa.gov/dashboard/DTXSID60200125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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